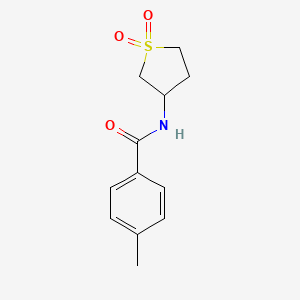

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9-2-4-10(5-3-9)12(14)13-11-6-7-17(15,16)8-11/h2-5,11H,6-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCLJVGPKPYCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with tetrahydrothiophene-3-one followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of reagents such as sulfuric acid and hydrogen peroxide for the oxidation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced to its corresponding sulfide.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, sulfuric acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions include the sulfone derivative, the corresponding sulfide, and various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structural Overview

The compound features a dioxidotetrahydrothiophene ring fused with a 4-methylbenzamide moiety. Its molecular formula is , with a molar mass of approximately 253.32 g/mol . The combination of thiophene and benzamide structures may confer distinct biological properties compared to other similar compounds.

Medicinal Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide has been investigated for its potential therapeutic effects, particularly as an activator for G protein-gated inwardly rectifying potassium channels (GIRK) . This activation is relevant in the context of neurological applications, such as treating epilepsy and other disorders related to ion channel dysfunction .

Additionally, the compound's ability to modulate enzyme or receptor activities positions it as a candidate for developing new pharmacological agents targeting specific pathways in various diseases.

Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. Studies have shown its potential as a biochemical probe for investigating cellular processes and signaling pathways, making it valuable in both basic and applied biological research .

Chemistry and Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be utilized in multi-step organic reactions to create derivatives with enhanced properties or novel functionalities. The synthesis typically involves reactions under controlled conditions to optimize yield and purity, employing reagents such as sulfuric acid and hydrogen peroxide for necessary transformations.

Case Study 1: GIRK Channel Activation

A study focused on the compound's role as a GIRK channel activator demonstrated its potency in modulating ion channel activity. The findings suggest that this compound could be beneficial in developing treatments for conditions like epilepsy by enhancing potassium ion flow across neuronal membranes .

Case Study 2: Anticancer Activity

In another investigation, derivatives of benzamide compounds were synthesized and evaluated for their anticancer properties. While this compound was not the primary focus, related compounds showed promise as protein kinase inhibitors, which could lead to further exploration of similar structures .

Industrial Applications

Beyond laboratory research, this compound has potential applications in industrial chemistry. Its unique chemical structure may facilitate the development of new materials with specific properties or serve as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

Key structural analogues of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide include benzamide derivatives with variations in substituents and linker regions. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Findings and Trends

- HDAC Inhibition : Compounds with 4-methylbenzamide linked to amine-containing side chains (e.g., Compound 109) exhibit potent HDAC inhibition, particularly for HDAC1 and HDAC3. The tetrahydrothiophene sulfone group in the target compound may confer similar selectivity, though direct data are lacking .

- Kinase Inhibition : Derivatives like the Ponatinib analogue () demonstrate that substituents on the benzamide (e.g., ethynyl-imidazopyridine) critically influence activity against resistant kinase mutants. The target compound’s sulfone group may enhance binding to polar kinase pockets .

- Solubility and Bioavailability: The sulfone group in the target compound likely improves aqueous solubility compared to non-polar analogues (e.g., hexyloxy derivatives in ). However, bulky substituents (e.g., isopropylbenzyl in ) may reduce membrane permeability .

Molecular Docking and Binding Interactions

Studies on similar compounds () reveal that 4-methylbenzamide derivatives interact with kinase ATP-binding pockets (e.g., PDGFRα, Abl) through hydrogen bonding and hydrophobic interactions. For example:

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a dioxidotetrahydrothiophene ring fused with a 4-methylbenzamide moiety. Its molecular formula is , with a molar mass of approximately 253.32 g/mol . The presence of both thiophene and benzamide structures may confer distinct biological properties compared to other similar compounds.

Biological Activity

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific molecular targets.

1. Ion Channel Modulation

The compound has been identified as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . This modulation is crucial for various physiological processes, including neurotransmission and cardiac function. The activation of GIRK channels can influence neuronal excitability and may have therapeutic implications in treating conditions such as epilepsy and arrhythmias.

2. Enzyme Interaction

This compound may act as an inhibitor or activator of specific enzymes, modulating their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved require further investigation but suggest potential applications in medicinal chemistry.

The mechanism of action involves binding to specific proteins or enzymes, leading to alterations in their activity. This interaction can affect cellular processes such as signaling pathways and gene expression, contributing to the compound's therapeutic effects.

Research Findings and Case Studies

Several studies have explored the biological activities and potential therapeutic applications of this compound:

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide?

A common approach involves coupling the tetrahydrothiophene sulfone derivative with 4-methylbenzoyl chloride. For example, amide bond formation can be achieved using coupling agents like diisopropylethylamine (DIPEA) and catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at room temperature . Similar protocols for analogous amides report yields of ~50–60% after purification via column chromatography. Key steps include maintaining anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC).

Q. How is the compound characterized post-synthesis?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For instance, ¹H NMR peaks for the tetrahydrothiophene sulfone moiety may appear as multiplet signals between δ 3.0–4.0 ppm, while aromatic protons from the 4-methylbenzamide group resonate near δ 7.2–7.8 ppm. Discrepancies in integration or splitting patterns may indicate impurities or stereochemical complications .

Q. What solvent systems are optimal for crystallization?

Slow evaporation from polar aprotic solvents like dimethyl sulfoxide (DMSO) or mixtures of dichloromethane (DCM) and hexane is recommended. Evidence from structurally similar sulfone-containing compounds shows that solvent polarity significantly impacts crystal lattice stability .

Advanced Research Questions

Q. How can data contradictions between experimental and computational NMR spectra be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or inaccuracies in density functional theory (DFT) calculations. To address this:

Q. What strategies are effective in resolving twinned crystal structures of this compound?

Twinning complicates refinement but can be managed using SHELXL’s TWIN/BASF commands. Steps include:

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Focus on modifying the tetrahydrothiophene sulfone or benzamide moieties. For example:

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzamide ring to assess electronic effects on bioactivity .

- Replace the sulfone group with other polar substituents (e.g., ketones) to study steric influences.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Q. What analytical methods are critical for assessing stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.